N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c25-19(22-10-6-16-4-2-1-3-5-16)20(26)23-14-17-7-11-24(12-8-17)21(27)18-9-13-28-15-18/h4,9,13,15,17H,1-3,5-8,10-12,14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPOPILSXVDONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. Advanced
- Steric Effects : Bulky groups (e.g., cyclohexenyl) hinder nucleophilic attack at the oxalamide carbonyl, slowing hydrolysis but reducing solubility. Use logP calculations to balance hydrophobicity .
- Electronic Effects : Electron-withdrawing groups (e.g., furan-3-carbonyl) increase electrophilicity of the amide carbonyl, enhancing reactivity in cross-coupling reactions .
- Piperidine Conformation : N-substituents (e.g., furan-3-carbonyl) influence chair-to-boat transitions, altering binding to planar active sites .
Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactivity hotspots .
What computational tools are recommended for predicting this compound's pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP inhibition .
- Molecular Dynamics (MD) Simulations : GROMACS for simulating ligand-receptor binding stability over 100-ns trajectories .
- Docking Studies : AutoDock or Glide to map interactions with targets like GABAA receptors .
Validation : Compare in silico predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
How can researchers resolve low yields in the final coupling step of the synthesis?
Q. Advanced
- Activating Agents : Replace DCC with EDC·HCl and HOBt to reduce racemization and improve coupling efficiency .
- Microwave-Assisted Synthesis : Apply microwave irradiation (100°C, 30 min) to accelerate sluggish reactions .
- Workup Optimization : Quench reactions with ice-cold ammonium chloride to precipitate byproducts before extraction .
Troubleshooting : If yields remain <50%, characterize intermediates via LC-MS to identify unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
